Gaggvgksal
Description
Overview of GAGGVGKSAL as a Peptide Sequence in Oncogenic Signaling
This compound is the amino acid sequence from the wild-type Kirsten rat sarcoma virus (KRAS) protein. bpsbioscience.com The KRAS protein is a small GTPase that acts as a molecular switch in cellular signaling pathways, cycling between an inactive GDP-bound state and an active GTP-bound state. nih.gov This process is integral to regulating cell proliferation, differentiation, and survival. nih.gov
The this compound sequence is of particular interest because it includes the glycine (B1666218) residue at position 12 (G12), a frequent site of mutation in various cancers. nih.govresearchgate.net When mutations occur at this position, the KRAS protein can become locked in its active, GTP-bound state. nih.govresearchgate.net This constitutive activation leads to the persistent stimulation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which in turn drives uncontrolled cell growth and tumor development. nih.govpnas.org
Significance of KRAS and its Mutational Landscape in Cancer Biology
The KRAS gene is one of the most frequently mutated oncogenes in human cancers. nih.gov These mutations are particularly prevalent in some of the most aggressive forms of the disease, including pancreatic, colorectal, and lung cancers. nih.gov The specific type of KRAS mutation can vary between different cancer types.
Key KRAS Mutations:
G12D (Glycine to Aspartic Acid): The most common mutation in pancreatic ductal adenocarcinoma. nih.gov
G12V (Glycine to Valine): Also frequent in pancreatic and colorectal cancers. nih.gov
G12C (Glycine to Cysteine): The most prevalent KRAS mutation in non-small cell lung cancer. researchgate.net
The high frequency and critical role of KRAS mutations in driving cancer make it a significant target for therapeutic intervention.
Prevalence of KRAS Mutations in Common Cancers
| Cancer Type | Prevalence of KRAS Mutations | Most Common Mutations |
| Pancreatic Ductal Adenocarcinoma | >90% nih.gov | G12D, G12V, G12R nih.gov |
| Colorectal Cancer | ~50% nih.gov | G12D, G12V nih.gov |
| Non-Small Cell Lung Cancer | ~35% frontiersin.org | G12C, G12V, G12D frontiersin.org |
Role of Peptide Antigens in Cancer Immunotherapy Research
Cancer immunotherapy harnesses the body's immune system to fight cancer. nih.gov A key strategy in this field is the use of peptide antigens, which are short chains of amino acids that can be recognized by the immune system's T cells. researchgate.net When these peptides are derived from mutated proteins unique to cancer cells, they are known as neoantigens. nih.gov
Mutated KRAS peptides are ideal neoantigens because they are present exclusively on tumor cells and are not found on healthy cells. nih.govnih.gov This specificity allows the immune system to mount a targeted attack against the cancer while sparing normal tissues. Immunotherapies, such as cancer vaccines and adoptive T-cell therapies, can be designed to train T cells to recognize these specific mutated KRAS peptides when they are presented on the surface of cancer cells by human leukocyte antigen (HLA) molecules. nih.govaacrjournals.org
Defining the Research Scope for this compound within Peptide-Based Immunological Studies
The peptide this compound, representing the wild-type KRAS sequence, serves a crucial function in the research and development of KRAS-targeted immunotherapies. It is used as a negative control to ensure that the immune responses generated by a vaccine or T-cell therapy are specific to the mutated form of the KRAS peptide and not the wild-type version present in healthy cells. bpsbioscience.combpsbioscience.com
The primary research focus is on the mutated versions of this peptide, such as those containing the G12D, G12V, or G12C substitutions. frontiersin.orgbpsbioscience.com Studies aim to:
Identify which mutated KRAS peptides can be effectively presented by HLA molecules on the surface of tumor cells. nih.gov
Develop vaccines that can stimulate a robust and lasting T-cell response against these specific neoantigens. nih.gov
Engineer T-cell receptors (TCRs) for adoptive T-cell therapy that can effectively recognize and bind to the mutated KRAS peptide-HLA complex on cancer cells. nih.gov
By focusing on the differences between the wild-type this compound sequence and its oncogenic counterparts, researchers are paving the way for highly specific and personalized cancer treatments.
Structure
2D Structure
Properties
Molecular Formula |
C34H61N11O12 |
|---|---|
Molecular Weight |
815.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C34H61N11O12/c1-17(2)11-22(34(56)57)43-30(52)20(6)41-32(54)23(16-46)44-31(53)21(9-7-8-10-35)42-26(49)15-39-33(55)28(18(3)4)45-27(50)14-37-25(48)13-38-29(51)19(5)40-24(47)12-36/h17-23,28,46H,7-16,35-36H2,1-6H3,(H,37,48)(H,38,51)(H,39,55)(H,40,47)(H,41,54)(H,42,49)(H,43,52)(H,44,53)(H,45,50)(H,56,57)/t19-,20-,21-,22-,23-,28-/m0/s1 |
InChI Key |
QXVQTNWRISVNRE-BDLDONPSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)CN |
Origin of Product |
United States |
Molecular Identity and Contextual Characterization of Gaggvgksal
GAGGVGKSAL as a 10-Amino Acid Peptide Sequence
This compound is a decapeptide, a short polymer composed of ten amino acid residues. The sequence is represented by the one-letter codes for the amino acids: Glycine (B1666218) (G), Alanine (A), Valine (V), Glycine (G), Valine (V), Glycine (G), Lysine (K), Serine (S), Alanine (A), and Leucine (L). Peptides are fundamental biological molecules that can have diverse functions, and their biological activity is intrinsically linked to their amino acid sequence and conformation. The specific arrangement of these ten amino acids in this compound defines its chemical properties and its biological role, particularly in the context of the KRAS protein.
| Position | Amino Acid | One-Letter Code | Three-Letter Code | Chemical Property |
|---|---|---|---|---|
| 1 | Glycine | G | Gly | Aliphatic, Nonpolar |
| 2 | Alanine | A | Ala | Aliphatic, Nonpolar |
| 3 | Glycine | G | Gly | Aliphatic, Nonpolar |
| 4 | Glycine | G | Gly | Aliphatic, Nonpolar |
| 5 | Valine | V | Val | Aliphatic, Nonpolar |
| 6 | Glycine | G | Gly | Aliphatic, Nonpolar |
| 7 | Lysine | K | Lys | Basic, Positively Charged |
| 8 | Serine | S | Ser | Polar, Uncharged |
| 9 | Alanine | A | Ala | Aliphatic, Nonpolar |
| 10 | Leucine | L | Leu | Aliphatic, Nonpolar |
Comparison with Mutant KRAS G12D Peptides (e.g., GADGVGKSAL) in Antigenic Studies
In the context of cancer, the KRAS gene is frequently mutated, with one of the most common mutations occurring at the 12th amino acid position. researchgate.net A prevalent mutation is the substitution of glycine (G) with aspartic acid (D), resulting in the KRAS G12D mutant protein. This single amino acid change leads to a constitutively active KRAS protein, driving uncontrolled cell growth and contributing to tumor development. nih.gov
The peptide sequence corresponding to amino acids 10-19 of the KRAS G12D mutant is GADGVGKSAL. This mutant peptide has become a significant target in cancer immunotherapy research as a neoantigen—a tumor-specific antigen that can be recognized by the immune system. bpsbioscience.com
In antigenic studies, this compound, the wild-type peptide, serves as a crucial negative control to assess the specificity of immune responses against the mutant GADGVGKSAL. researchgate.netnih.gov Research has demonstrated that the G12D mutation is critical for the peptide's ability to bind to Major Histocompatibility Complex (MHC) molecules, a necessary step for T-cell recognition. researchgate.net The wild-type this compound peptide does not form a stable complex with MHC molecules and therefore fails to stimulate a significant T-cell response. researchgate.net In contrast, the GADGVGKSAL mutant peptide can be effectively presented by MHC class I molecules, such as HLA-C*08:02, leading to the activation of tumor-specific T-cells. researchgate.net The aspartic acid at position 12 in the mutant peptide acts as an anchor, stabilizing the interaction with the MHC molecule and creating a novel binding surface for T-cell receptor recognition. researchgate.net
| Feature | This compound (Wild-Type) | GADGVGKSAL (Mutant) | Reference |
|---|---|---|---|
| Origin | Wild-Type KRAS protein (amino acids 10-19) | Mutant KRAS G12D protein (amino acids 10-19) | researchgate.netbpsbioscience.com |
| Amino Acid at Position 12 | Glycine (G) | Aspartic Acid (D) | researchgate.netbpsbioscience.com |
| MHC Binding | Does not form a stable complex with MHC molecules | Forms a stable complex with specific MHC molecules (e.g., HLA-C*08:02) | researchgate.net |
| T-Cell Stimulation | Does not stimulate a significant T-cell response | Can stimulate autologous T-cells | researchgate.net |
| Role in Antigenic Studies | Negative control | Immunogenic neoantigen | researchgate.netbpsbioscience.com |
Kras Signaling Pathway Involvement and Peptide Derivation
KRAS as a Small GTPase and its Regulatory Mechanisms (GEF/GAP Cycling)
KRAS is a member of the Ras superfamily of small GTPases, acting as a molecular switch in signal transduction pathways researchgate.netresearchgate.net. Its function is dependent on its nucleotide-binding state, cycling between an inactive form bound to guanosine (B1672433) diphosphate (B83284) (GDP) and an active form bound to guanosine triphosphate (GTP) researchgate.netresearchgate.net. This cycling is tightly controlled by regulatory proteins.
Guanine nucleotide exchange factors (GEFs) promote the activation of KRAS by facilitating the exchange of bound GDP for GTP researchgate.netaacrjournals.orgnih.gov. This process typically occurs in response to extracellular growth-stimulatory signals aacrjournals.orgnih.gov. Conversely, GTPase-activating proteins (GAPs) inactivate KRAS by accelerating the intrinsic hydrolysis of bound GTP to GDP researchgate.netaacrjournals.orgnih.gov. In its active, GTP-bound state, KRAS can interact with downstream effector proteins, transmitting signals that regulate various cellular processes aacrjournals.org. Oncogenic mutations in KRAS often impair its intrinsic GTPase activity or its interaction with GAPs, leading to a sustained GTP-bound state and constitutive activation of downstream signaling researchgate.netaacrjournals.org.
Interplay of KRAS with Downstream Signaling Cascades (e.g., RAF-MEK-ERK, PI3K-AKT-mTOR)
Upon activation by GTP binding, KRAS engages and activates several key downstream signaling pathways that govern fundamental cellular activities such as proliferation, differentiation, and survival researchgate.netresearchgate.net. Two of the most well-characterized effector pathways are the RAF-MEK-ERK cascade and the PI3K-AKT-mTOR cascade researchgate.netresearchgate.netbiomolther.orgresearchgate.netaacrjournals.org.
In the RAF-MEK-ERK pathway, activated KRAS recruits and activates RAF kinases (e.g., A-RAF, B-RAF, C-RAF). Activated RAF then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2) aacrjournals.org. Activated ERK proteins translocate to the nucleus and phosphorylate various substrates, including transcription factors, ultimately influencing gene expression related to cell proliferation and differentiation aacrjournals.org.
Concurrently, activated KRAS can also stimulate the phosphoinositide 3-kinase (PI3K) pathway researchgate.netresearchgate.netbiomolther.orgresearchgate.netaacrjournals.org. PI3K catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, including AKT (also known as Protein Kinase B) and PDK1 researchgate.net. Recruitment to the membrane and subsequent phosphorylation by PDK1 and mTORC2 leads to AKT activation researchgate.net. Activated AKT then phosphorylates a wide range of substrates involved in cell survival, growth, and metabolism, including the mechanistic target of rapamycin (B549165) (mTOR) pathway, often through the regulation of the TSC1/TSC2 complex biomolther.orgaacrjournals.orgresearchgate.netaacrjournals.org.
These downstream pathways are extensively interconnected, and aberrant activation due to oncogenic KRAS mutations plays a significant role in the development and progression of various cancers researchgate.netresearchgate.netbiomolther.orgresearchgate.net.
Context of GAGGVGKSAL as a Segment within the KRAS Protein
The amino acid sequence this compound corresponds to residues 10-19 of the human KRAS protein bpsbioscience.com. The full-length canonical human KRAS protein (isoform 2A) consists of 189 amino acids uniprot.org. This peptide segment is located within the G domain of KRAS, which comprises residues 1-166 and forms the core structure responsible for GTP binding and hydrolysis nih.govresearchgate.net. The G domain contains key functional elements, including the switch regions (Switch I and Switch II), which undergo conformational changes upon GTP binding and are crucial for interaction with GEFs, GAPs, and effector proteins aacrjournals.orgnih.gov.
The this compound sequence encompasses a portion of this critical G domain. Specifically, the sequence includes Glycine (B1666218) at position 12 (G12), a residue frequently mutated in various cancers researchgate.netresearchgate.netnih.govgoogle.com. Mutations at G12, such as G12D, G12V, and G12C, impair the intrinsic and GAP-mediated GTP hydrolysis, leading to constitutive activation of KRAS and downstream signaling pathways researchgate.netaacrjournals.org.
Immunological Recognition and Antigen Presentation of Gaggvgksal
Mechanisms of Peptide Antigen Processing and Presentation by MHC Class I Molecules
The presentation of peptides like GAGGVGKSAL to the immune system is a fundamental process for detecting and eliminating infected or malignant cells. This process is primarily mediated by Major Histocompatibility Complex (MHC) class I molecules. um.esimmunology.org
Protein Degradation : The journey begins inside the cell where proteins, including normal self-proteins and foreign proteins (e.g., from viruses), are broken down into smaller peptide fragments. youtube.com This degradation is carried out by the proteasome, a large protein complex in the cytoplasm. youtube.com
Peptide Transport : The resulting peptides, typically 8-11 amino acids long, are then transported from the cytoplasm into the endoplasmic reticulum (ER). um.es This transport is facilitated by a specialized transporter protein called TAP (Transporter associated with Antigen Processing). immunology.orgyoutube.com
MHC Class I Loading : Within the ER, MHC class I molecules are assembled. immunology.org These molecules consist of a heavy chain and a smaller protein called beta-2 microglobulin. um.es A complex of chaperone proteins, known as the peptide-loading complex, helps load a peptide onto the MHC class I molecule. immunology.org
Cell Surface Presentation : Once a peptide is securely bound, the peptide-MHC complex is stable and is transported to the cell surface. youtube.com Here, it is displayed to be surveyed by cytotoxic T lymphocytes (CTLs), a type of immune cell. um.es The T-cell receptor (TCR) on the surface of CTLs can then recognize the specific peptide-MHC complex. youtube.com
This surveillance system allows the immune system to monitor the proteins being produced inside the cells of the body. youtube.com
This compound as an Immunogenic Peptide in the Context of HLA-C
This compound is the wild-type 10mer peptide counterpart to the KRAS G12D neoantigen, GADGVGKSAL. biorxiv.org Neoantigens are proteins that arise from tumor-specific mutations and are not present in normal cells. wikipedia.org The mutant KRAS G12D peptide has been identified as an important neoantigen in certain cancers, such as colorectal cancer, and can stimulate T-cell responses when presented by specific HLA-C alleles. biorxiv.orgnih.gov
In research, this compound is often used as a negative control to demonstrate the specificity of the immune response to the mutated neoantigen. biorxiv.org Studies have shown that while the mutant 10mer peptide (GADGVGKSAL) can stimulate T-cells, the wild-type this compound peptide often fails to do so. biorxiv.org This highlights the immune system's ability to distinguish between self (wild-type) and non-self (mutant) peptides, a critical aspect of preventing autoimmunity while targeting cancerous cells.
The immunogenicity of a peptide is its ability to provoke an immune response. While this compound itself is generally not considered immunogenic, its close relationship to the highly immunogenic KRAS G12D neoantigen makes it an important tool for studying the structural and molecular basis of T-cell recognition.
Analysis of HLA-C Allele Specificity in this compound Presentation (e.g., HLA-C08:02, HLA-C05:01)
The presentation of peptides is highly dependent on the specific HLA allele a person carries, as different HLA molecules have different peptide-binding grooves. nih.gov The study of this compound and its mutant counterpart has shed light on the peptide presentation characteristics of specific HLA-C alleles, notably HLA-C08:02 and HLA-C05:01. elifesciences.orgnih.gov
HLA-C08:02 : This allele has been shown to successfully present the mutant KRAS G12D 10mer peptide (GADGVGKSAL), leading to T-cell recognition. biorxiv.orgnih.gov Structural studies have revealed that peptides bind to HLA-C08:02 using unconventional anchor residues. nih.govbiorxiv.org While typical MHC class I binding involves anchors at peptide positions P2 and the C-terminus (PΩ), the KRAS G12D peptides bind to HLA-C08:02 using P3 and PΩ as anchors. nih.govbiorxiv.org Experiments attempting to refold HLA-C08:02 with the wild-type this compound peptide have been unsuccessful, suggesting that the mutation from glycine (B1666218) (G) to aspartic acid (D) at position 3 is crucial for stabilizing the peptide-MHC complex. biorxiv.org
HLA-C05:01 : This allele also presents the mutant GADGVGKSAL peptide, but it stimulates T-cells less effectively compared to when the peptide is presented by HLA-C08:02, requiring higher peptide concentrations for T-cell activation. elifesciences.orgnih.gov This difference in presentation and recognition is linked to the C1/C2 dimorphism, which will be discussed in the next section.
The table below summarizes the key findings regarding the presentation of the related mutant peptide by these HLA-C alleles.
| HLA-C Allele | Peptide Presented (Mutant) | T-Cell Activation | Key Finding |
| HLA-C08:02 | GADGVGKSAL | Strong | Efficiently presents the neoantigen, leading to robust T-cell response. biorxiv.orgnih.gov |
| HLA-C05:01 | GADGVGKSAL | Weaker | Can present the neoantigen, but requires higher peptide concentrations for T-cell activation compared to C*08:02. elifesciences.orgnih.gov |
T Cell Receptor Tcr Interactions and T Cell Activation Mediated by Gaggvgksal
Characterization of TCR Clones Reactive to GAGGVGKSAL (e.g., TCR9a, TCR10 for related peptides)
Intensive research has led to the isolation and characterization of several TCR clones from tumor-infiltrating lymphocytes (TILs) of patients who responded to adoptive T-cell therapy. nih.govresearchgate.net These TCRs are reactive to mutant KRAS G12D neoantigens, not the wild-type this compound peptide. The identified TCRs recognize two different lengths of the G12D peptide presented by HLA-C*08:02: a nonamer (9-mer, GADGVGKSA) and a decamer (10-mer, GADGVGKSAL). nih.govelsevierpure.com
Among the characterized clones, TCR9a, TCR9b, and TCR9c are specific for the nonamer, while TCR10 is specific for the decamer. nih.govresearchgate.netelsevierpure.com These therapeutic TCRs exhibit high binding affinities for their respective peptide-HLA-C complexes, with values ranging from the nanomolar to low micromolar range. nih.govresearchgate.netelsevierpure.com
Structural analyses revealed that the nonamer-specific TCRs (TCR9a to 9d) share a common recognition mode, utilizing their CDR2β and CDR3α loops to interact with the peptide and the HLA-C molecule. nih.govresearchgate.net In contrast, TCR10 recognizes the decamer peptide in a structurally distinct conformation. nih.govresearchgate.netresearchgate.net This difference in binding mode was associated with fewer contacts with the peptide-HLA-C complex and a slightly weaker, though still high, affinity compared to the nonamer-specific TCRs. nih.gov The existence of T-cells bearing these different TCRs within a patient suggests an oligoclonal response capable of targeting distinct structural presentations of the same neoantigen. elsevierpure.com
| TCR Clone | Chain Composition | Peptide Specificity | Presenting Allele | Binding Affinity (KD) |
|---|---|---|---|---|
| TCR9a | Vα4Vβ5 | KRAS G12D Nonamer (GADGVGKSA) | HLA-C08:02 | ~250 nM |
| TCR9b | - | KRAS G12D Nonamer (GADGVGKSA) | HLA-C08:02 | ~1.1 µM |
| TCR9c | - | KRAS G12D Nonamer (GADGVGKSA) | HLA-C08:02 | ~3.7 µM |
| TCR10 | Vα12Vβ10 | KRAS G12D Decamer (GADGVGKSAL) | HLA-C08:02 | ~3.9 µM |
T-Cell Activation Assays and Cytokine Secretion Profiles (e.g., IFN-γ, IL-2) in Response to this compound
T-cell activation assays are essential for confirming the specificity and functional avidity of TCRs. nih.govcriver.comrouken.bio To evaluate the reactivity of TCRs against KRAS peptides, Jurkat T-cells, a human T-lymphocyte cell line, were engineered to express specific TCRs like TCR9a and TCR10. nih.govresearchgate.net Activation was measured by quantifying the upregulation of surface markers such as CD69. nih.govresearchgate.net
These experiments demonstrated that TCR-transfected Jurkat cells were potently activated when exposed to cells presenting their cognate KRAS G12D peptides. nih.govresearchgate.net However, these same T-cells showed no activation in response to the wild-type this compound peptide. nih.govresearchgate.net The high sensitivity of these TCRs is highlighted by their half-maximal effective concentration (EC₅₀) values, which indicate the peptide concentration needed to achieve 50% of the maximal T-cell response.
| TCR Clone | Peptide Target | EC₅₀ (nM) |
|---|---|---|
| TCR9a | G12D Nonamer | 1 |
| G12D Decamer | 35 | |
| TCR10 | G12D Decamer | 0.03 |
Data from Jurkat T-cells transfected with the indicated TCRs. researchgate.net
Upon activation, T-cells initiate a variety of effector functions, including the secretion of cytokines. researchgate.net The cytokine profile can indicate the nature and quality of the immune response. nih.govnih.gov For anti-tumor T-cell responses, a key profile includes the production of Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2). aacrjournals.orgnih.gov IFN-γ has direct anti-proliferative and pro-apoptotic effects on tumor cells and can modulate the tumor microenvironment, while IL-2 is crucial for T-cell proliferation and the survival of memory T-cells. nih.govnih.govmedrxiv.org Studies have confirmed that CD4+ T-cells engineered with mutant KRAS-specific TCRs express IFN-γ, TNF-α, and IL-2 upon antigen-specific stimulation. aacrjournals.org
Differentiation of T-Cell Responses to Wild-Type this compound Versus Mutant KRAS Peptides
The differentiation of T-cell responses between wild-type this compound and mutant KRAS peptides is stark and forms the basis for the therapeutic potential of targeting these mutations. nih.govaacrjournals.org The primary factor driving this differentiation is the selective presentation of the mutant peptide by MHC molecules, as discussed previously. nih.govresearchgate.netresearchgate.net This ensures that the T-cell response is exclusively directed at tumor cells harboring the mutation, sparing healthy cells that only express the wild-type KRAS protein. nih.govtechnologypublisher.com
This high degree of specificity has been confirmed through functional assays. Cytotoxicity assays, which measure the ability of T-cells to kill target cells, show that T-cell populations specifically lyse target cells loaded with mutant KRAS peptide but not those loaded with the wild-type peptide, even when the WT peptide is supplied at high concentrations. nih.gov Similarly, the adoptive transfer of T-cells engineered to express mutant KRAS-specific TCRs leads to potent in vivo antitumor activity in xenograft models without evidence of off-tumor toxicity related to the recognition of wild-type KRAS. aacrjournals.org This demonstrates that the avidity of these therapeutic TCRs is sufficient to recognize the natural levels of neoantigen presentation on tumor cells while remaining completely unresponsive to the wild-type peptide. nih.gov
Methodological Approaches in Gaggvgksal Research
Peptide Synthesis and Purification Techniques for GAGGVGKSAL
The production of peptides like this compound for research purposes typically relies on chemical synthesis methods. Solid Phase Peptide Synthesis (SPPS), first developed by Merrifield, is a widely used technique that involves the stepwise addition of amino acids to a solid support (resin) almacgroup.comcsbio.comnih.gov. This method allows for the synthesis of peptides by repeating cycles of coupling, deprotection of the N-terminus, and capping of unreacted sites almacgroup.com. Two common SPPS strategies are employed: Boc/Benzyl and Fmoc/tButyl chemistries, differing in the protecting groups used and the conditions for their removal csbio.com. Fmoc/tButyl chemistry is recognized as a common choice in chemical synthesis almacgroup.com.
Following synthesis, the crude peptide product, which contains the desired peptide along with impurities such as deletion peptides, truncated sequences, and residual reagents, requires purification bachem.com. The standard method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) almacgroup.comnih.govbachem.commdpi.com. RP-HPLC separates peptides based on their hydrophobicity using a stationary phase, commonly C18-modified silica, and a mobile phase with a gradient of increasing organic solvent, such as acetonitrile, in an aqueous buffer (e.g., containing 0.1% TFA) bachem.com. Detection is typically performed using UV absorbance at 210–220 nm bachem.com. Fractions containing the sufficiently pure target peptide are collected and often lyophilized to obtain a dry powder bachem.com. While RP-HPLC is the gold standard, alternative methods or additional purification steps may be necessary to achieve the required purity, especially for challenging sequences or for removing specific contaminants bachem.com. Antigen affinity chromatography has also been mentioned in the context of purifying antibodies raised against peptides containing sequences like this compound, suggesting the peptide's use as an antigen in such processes thermofisher.com.
Cellular Models for Antigen Presentation and T-Cell Co-Culture Studies
To investigate the immunological properties of peptides like this compound, cellular models are crucial. These models are designed to mimic the interactions between antigen-presenting cells (APCs) and T cells. Dendritic cells (DCs) are potent APCs capable of processing and presenting antigens to both CD4+ and CD8+ T cells stemcell.com. For peptides like this compound, which are relevant in cancer immunotherapy research as potential neoantigens, the focus is often on their presentation on MHC class I molecules to CD8+ T cells stemcell.comtandfonline.com. This process, especially for exogenous antigens taken up by DCs, is known as cross-presentation stemcell.com.
Cellular models commonly involve co-culturing APCs (such as monocyte-derived DCs or established APC lines like T2 cells) with T cells stemcell.comexplicyte.comfrontiersin.org. In these co-cultures, APCs are typically pulsed with the peptide of interest, allowing them to process and present it on their MHC molecules explicyte.comgoogle.com. Subsequently, T cells, often isolated from peripheral blood mononuclear cells (PBMCs) or specific T cell clones, are added to the co-culture explicyte.comgoogle.comscienceopen.com. This setup allows researchers to study T cell activation, proliferation, and the development of antigen-specific immune responses in vitro stemcell.comexplicyte.com. Co-culture systems can also involve tumor cells, particularly in the context of cancer immunotherapy research, to assess the ability of peptide-stimulated T cells to recognize and kill tumor cells presenting the relevant antigen explicyte.commoleculardevices.com. Three-dimensional cell models, such as patient-derived organoids, are also being explored for co-culture with T cells to better replicate the tumor microenvironment moleculardevices.com. Studies involving co-culture of T cells expressing specific T cell receptors (TCRs) with target cells pulsed with peptides are used to assess TCR specificity and function google.com.
Immunological Assays for Quantifying T-Cell Responses (e.g., ELISA, Intracellular Cytokine Staining, Flow Cytometry)
Quantifying the response of T cells to antigenic peptides like this compound in cellular models is essential for understanding their immunogenicity. Several immunological assays are routinely employed for this purpose.
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive technique used to detect and quantify soluble proteins, such as cytokines, in cell culture supernatants explicyte.combdbiosciences.com. When T cells are activated by encountering their cognate antigen presented by APCs, they secrete various cytokines, including IFN-gamma and IL-2 scienceopen.commoleculardevices.com. Measuring the levels of these cytokines in the co-culture supernatant by ELISA provides an indication of the magnitude of the T cell response explicyte.combdbiosciences.com.
Intracellular Cytokine Staining (ICS) combined with Flow Cytometry is a powerful method that allows for the detection and quantification of cytokines produced by individual T cells scienceopen.combdbiosciences.comresearchgate.netnih.gov. In this assay, cells are stimulated in the presence of a protein transport inhibitor (like Brefeldin A or Golgistop) to trap cytokines inside the cells nih.gov. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the cytokines of interest researchgate.netnih.gov. Flow cytometry is then used to analyze the stained cells, allowing researchers to identify the frequency of cytokine-producing T cells within a population and to simultaneously assess other cellular markers (phenotype, differentiation state) scienceopen.comresearchgate.netnih.gov. This provides more detailed information about the responding T cell subsets compared to measuring secreted cytokines in the supernatant alone bdbiosciences.comnih.gov.
Flow cytometry is also used for other applications in T cell research beyond ICS, such as immunophenotyping to characterize the surface markers expressed by T cells and assess their activation or differentiation state explicyte.comgoogleapis.com. For instance, upregulation of activation markers like 4-1BB and OX40 on T cells upon antigen stimulation can be measured by flow cytometry google.com. ELISpot (Enzyme-Linked Immunosorbent Spot) assay is another sensitive method for quantifying cytokine-secreting cells, providing a measure of the frequency of antigen-specific T cells google.comscienceopen.combdbiosciences.com. It is often used as a complementary technique to ELISA and ICS scienceopen.combdbiosciences.com.
Genetic and Molecular Techniques for TCR Engineering and Expression
Genetic and molecular techniques play a significant role in studying the interaction of T cells with specific antigens like this compound, particularly in the context of T cell receptor (TCR) research and engineering. TCRs are the molecules on the surface of T cells that recognize antigenic peptides presented by MHC molecules tandfonline.com.
Identifying and characterizing TCRs that specifically recognize peptide-MHC complexes is crucial for developing antigen-specific immunotherapies. Techniques are employed to isolate or purify TCRs with desired antigenic specificity google.com. This can involve obtaining T cell clones that respond to the peptide-MHC complex and then determining the sequence of their TCR alpha and beta chains tandfonline.com.
Once the genetic sequence of a specific TCR is known, molecular techniques are used to engineer its expression in other T cells. This typically involves cloning the genes encoding the TCR alpha and beta chains into recombinant expression vectors google.com. These vectors can then be introduced into host cells, such as primary T cells isolated from a patient or healthy donor, using methods like retroviral or lentiviral transduction google.comnih.gov. This process, known as TCR gene therapy or TCR engineering, results in the expression of the introduced, antigen-specific TCR on the surface of the modified T cells google.comnih.gov.
Genetic engineering techniques, such as CRISPR-interference screens, can also be applied to T cells or co-culture systems to investigate genes that modulate T cell responses or tumor immune evasion, providing insights into the mechanisms underlying the interaction between T cells and antigen-presenting cells or tumor cells frontiersin.org. Expression profiling techniques, such as analyzing gene expression in TCR-engineered T cells, are used to understand the molecular characteristics and behavior of these modified cells, both in vitro and after adoptive transfer nih.govnih.gov.
Translational Research Applications of Gaggvgksal in Immunotherapy Studies
Investigation of GAGGVGKSAL as a Wild-Type Antigen in Cancer Immunotherapy Research
In the pursuit of cancer immunotherapies, the distinction between tumor cells and healthy cells is paramount. This compound serves as the "self" antigen, the normal counterpart to frequently occurring oncogenic mutations in the KRAS gene, such as G12V (glycine to valine) and G12D (glycine to aspartic acid). frontiersin.orgresearchgate.net The primary investigation of this compound in this context is not as a therapeutic target, but as a critical negative control.
Research focuses on confirming that immune responses elicited by neoantigen-based vaccines or T-cell therapies are directed specifically at the mutated peptides and not at the wild-type this compound sequence present on all healthy cells. For instance, studies developing T-cell receptors (TCRs) for adoptive T-cell therapy meticulously evaluate the binding affinity and reactivity of these TCRs to both the mutant peptide and the wild-type this compound. researchgate.net A successful therapeutic candidate must demonstrate high affinity for the neoantigen while having negligible or no reactivity against the wild-type version to prevent autoimmune attack on healthy tissues. nih.govmdpi.com This comparative analysis is a cornerstone of preclinical safety and efficacy assessment. The structural comparison between the wild-type this compound and its mutant counterparts when presented by Human Leukocyte Antigen (HLA) molecules is essential to understand the basis for T-cell recognition. researchgate.net
| Peptide Sequence | Mutation Status | Role in Immunotherapy Research |
| This compound | Wild-Type (WT) | Negative control, benchmark for specificity, "self" antigen. |
| GAVGVGKSAL | KRAS G12V Mutant | Neoantigen target for T-cell therapies and vaccines. |
| GADGVGKSAL | KRAS G12D Mutant | Neoantigen target for T-cell therapies and vaccines. |
| GAAGVGKSAL | KRAS G12A Mutant | Investigated as an immunogenic neoantigen. frontiersin.org |
| GACGVGKSAL | KRAS G12C Mutant | Investigated as an immunogenic neoantigen. frontiersin.org |
This table summarizes the status and primary role of the this compound peptide and its common mutant variations in cancer immunotherapy research.
Pre-Clinical Models for Evaluating this compound-Mediated Immunological Responses
A variety of pre-clinical models are employed to assess the efficacy and safety of immunotherapies targeting KRAS neoantigens, with the response to this compound serving as a key safety indicator. nih.govbiomodels.com
Humanized Mouse Models: Transgenic mice that express human HLA genes, such as HLA-A2/DR1 mice, are particularly valuable. frontiersin.org These models can be used to test the immunogenicity of neoantigen vaccines. Researchers can vaccinate these mice with a long peptide encompassing a mutant sequence and then measure the resulting CD8+ T-cell response. frontiersin.org A crucial part of these experiments is to demonstrate that the elicited T-cells react to the mutant peptide but not to the wild-type this compound, confirming the specificity of the immune response. frontiersin.org
Xenograft Models: In these models, human tumor cells harboring a specific KRAS mutation are implanted into immunodeficient mice. These mice are then treated with TCR-engineered T-cells that target the neoantigen. The effectiveness of the therapy is measured by observing tumor regression. researchgate.net In parallel, the safety is assessed by looking for any signs of off-tumor toxicity, which would indicate a potential cross-reactivity with wild-type antigens like this compound expressed by the mouse's own tissues (to the extent they are homologous) or by co-implanted human healthy cells.
| Pre-Clinical Model | Application in this compound-Related Research | Key Readouts |
| In Vitro T-cell Assays | Assess TCR binding affinity and T-cell activation against mutant vs. wild-type peptides. | Cytokine release (e.g., IFN-γ), cytotoxicity/cell lysis. |
| Humanized HLA-Transgenic Mice | Evaluate the immunogenicity of neoantigen vaccines and the specificity of the induced T-cell response. frontiersin.org | Peptide-specific CD8+ T-cell activation, lack of response to this compound. frontiersin.org |
| Tumor Xenograft Models | Test the in vivo efficacy and safety of TCR-T cells targeting a neoantigen. researchgate.net | Tumor regression, monitoring for off-target toxicities. |
This table outlines the common pre-clinical models used to evaluate immune responses in the context of this compound and its mutant derivatives.
Potential of this compound in Guiding Antigen Selection for Immunotherapeutic Strategies
The ultimate goal of many cancer immunotherapies is to target antigens that are exclusively present on tumor cells, known as tumor-specific antigens (TSAs) or neoantigens. nih.govmdpi.com The wild-type peptide this compound is central to the process of qualifying a KRAS mutation as a viable neoantigen target.
The selection process for an ideal neoantigen involves several criteria where the wild-type counterpart is a critical reference:
Tumor Specificity: The antigen must arise from a mutation present only in tumor cells. The corresponding wild-type sequence, this compound, is sequenced in the patient's healthy tissue to confirm its absence in the tumor's mutated form.
Immunogenicity: The neoantigen must be capable of eliciting a T-cell response. This is often predicted by algorithms that estimate its binding affinity to the patient's HLA molecules and then confirmed experimentally. A key factor for immunogenicity is how structurally different the neoantigen is from its wild-type version, this compound, when presented by the HLA molecule. researchgate.net
Lack of Central Tolerance: Because neoantigens are not present in normal tissues, T-cells that can recognize them are less likely to have been eliminated during their development in the thymus. nih.gov The this compound peptide, being a "self" antigen, has induced central tolerance. Therefore, any T-cell therapy must utilize TCRs that have not been tolerized and can effectively distinguish the foreign neoantigen from the familiar wild-type sequence.
In essence, this compound acts as a gatekeeper in the antigen selection process. A potential neoantigen is only advanced as a therapeutic target if it can be specifically recognized by the immune system without significant cross-reactivity to this compound. researchgate.netnih.gov This principle ensures that the resulting immunotherapy has a high therapeutic index, maximizing anti-tumor activity while minimizing harm to the patient.
Future Directions and Emerging Research Avenues for Gaggvgksal
Advanced Structural Analyses of GAGGVGKSAL-MHC-TCR Complexes
Understanding the structural interactions between peptides, Major Histocompatibility Complex (MHC) molecules, and T Cell Receptors (TCRs) is fundamental to deciphering immune responses. Research has attempted to form protein complexes of HLA-C08:02, a specific MHC class I allele, with the wild-type KRAS 10mer peptide this compound. These attempts to refold HLA-C08:02 with this compound in vitro were unsuccessful, in contrast to the successful refolding observed with the mutant KRAS G12D 10mer peptide GADGVGKSAL.
Future research should focus on advanced structural analyses to elucidate the reasons behind the failure of this compound to form a stable complex with HLA-C08:02 under the tested conditions. This could involve exploring different refolding protocols or utilizing computational modeling techniques to predict the potential binding modes and stability of this compound with HLA-C08:02 and other MHC class I alleles. Techniques such as X-ray crystallography or cryo-electron microscopy, if stable complexes can be formed under modified conditions or with different MHC alleles, would provide atomic-level details of any interactions that may occur. Such studies could reveal critical differences in peptide-MHC binding kinetics and thermodynamics between wild-type and mutant peptides, providing insights into the structural basis for the differential immunogenicity observed.
Development of Novel Immunomodulatory Strategies Targeting this compound Presentation
This compound, as a wild-type self-peptide, is generally expected to be tolerogenic, meaning it does not typically elicit a strong immune response. nih.gov In the context of KRAS G12D-targeted cancer immunotherapy, the goal is to specifically target the presentation of the mutant GADGVGKSAL peptide by tumor cells while avoiding immune responses against the wild-type this compound presented by healthy cells. nih.gov
Future immunomodulatory strategies could investigate ways to ensure that the presentation of this compound does not inadvertently break tolerance or interfere with the desired anti-tumor immunity directed at the mutant peptide. This might involve exploring approaches to selectively enhance the processing and presentation of mutant neoantigens over their wild-type counterparts. Conversely, understanding the mechanisms by which this compound fails to induce an immune response could inform strategies to induce tolerance to specific self-antigens in autoimmune diseases. Research could also explore if, in different immunological contexts or disease states, the presentation of this compound could be modulated to achieve a therapeutic effect, although current data primarily positions it as a non-immunogenic comparator in cancer.
Exploration of this compound in Diverse Immunological Contexts Beyond Cancer
Current research on this compound is heavily focused on its role as a wild-type KRAS peptide in the context of cancer immunotherapy, particularly concerning KRAS G12D mutations. nih.gov However, the KRAS protein is widely expressed in healthy tissues, and peptides derived from it, including this compound, are likely presented by MHC molecules in various physiological and pathological conditions beyond malignancy.
Future research avenues should explore the presentation and potential immunological roles of this compound in diverse immunological contexts. This could include investigating its presence on antigen-presenting cells in healthy individuals, its potential involvement in maintaining self-tolerance, or its presentation in inflammatory or infectious disease settings. Understanding the immunological landscape of this compound presentation outside of cancer could reveal novel insights into immune regulation and potentially identify new therapeutic targets or strategies in other disease areas.
Computational Modeling and Predictive Algorithms for this compound Antigenicity
Computational methods play a crucial role in predicting peptide-MHC binding and potential antigenicity, aiding in the prioritization of neoantigen candidates for immunotherapy. Given the experimental observation that this compound fails to refold with HLA-C*08:02 and does not stimulate T cells reactive to the mutant peptide, computational modeling can be a valuable tool to understand these phenomena. nih.gov
Future research should leverage and develop advanced computational modeling and predictive algorithms specifically tailored to analyze peptides like this compound. This includes refining algorithms to accurately predict the binding affinity and stability of peptides, including wild-type sequences, to a wide range of MHC alleles. Computational approaches could help predict why this compound shows poor or no stable binding to certain MHC molecules and how this correlates with its observed lack of immunogenicity in the KRAS G12D context. Furthermore, these models could be used to explore potential modifications to the this compound sequence that might alter its binding characteristics or antigenicity, contributing to the rational design of peptides for research or therapeutic purposes. Integrating structural data (or lack thereof) with predictive algorithms will be crucial for improving the accuracy of antigenicity predictions for both wild-type and mutant peptides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
